![molecular formula C14H13N5OS B7552116 N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide, also known as IMD-0354, is a synthetic small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide inhibits the NF-κB pathway by binding to and blocking the activity of the inhibitor of κB kinase (IKK) complex, which is responsible for activating NF-κB. This leads to the inhibition of NF-κB activation and downstream signaling, including the production of pro-inflammatory cytokines and the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models of inflammation. It has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. Additionally, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide is its specificity for the IKK complex, which reduces the risk of off-target effects. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition.
Future Directions
For N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide research include investigating its potential therapeutic applications in various diseases, optimizing its potency and selectivity, and developing more efficient synthesis methods. Additionally, further studies are needed to better understand the mechanisms underlying its effects and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide is synthesized through a multi-step process involving the reaction of 2-(imidazol-1-ylmethyl)aniline with thiosemicarbazide, followed by the reaction with ethyl chloroformate. The resulting product is then treated with sodium hydroxide to yield N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide.
Scientific Research Applications
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating immune responses, inflammation, and cell survival. By inhibiting NF-κB, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide may have anti-inflammatory and anti-cancer effects.
properties
IUPAC Name |
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(13-8-17-18-21-13)16-7-11-2-1-3-12(6-11)9-19-5-4-15-10-19/h1-6,8,10H,7,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVSZXOOJWREBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CNC(=O)C3=CN=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.